Chemical structure and properties of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine
Chemical structure and properties of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine
Topic: Chemical structure and properties of 4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
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Executive Summary
4-(1-(4-Nitrophenyl)piperidin-4-yl)morpholine is a bicyclic nitrogenous scaffold serving as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Structurally, it consists of a piperidine ring functionalized at the 4-position with a morpholine moiety and N-arylated with a para-nitrophenyl group.[1]
This compound represents a "privileged structure" in medicinal chemistry, functioning as a precursor to 4-(1-(4-aminophenyl)piperidin-4-yl)morpholine —a key aniline building block used in the development of Factor Xa inhibitors (e.g., Apixaban analogs), sigma receptor ligands, and oxazolidinone antibiotics.[1] Its amphiphilic nature, combining a lipophilic nitro-aromatic tail with a polar morpholine head, makes it a versatile probe for structure-activity relationship (SAR) studies.[1]
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 4-[1-(4-nitrophenyl)piperidin-4-yl]morpholine |
| Common Descriptors | 1-(4-Nitrophenyl)-4-morpholinopiperidine; Nitro-MPP |
| Molecular Formula | C₁₅H₂₁N₃O₃ |
| Molecular Weight | 291.35 g/mol |
| SMILES | O=c1ccc(N2CCC(N3CCOCC3)CC2)cc1 |
| InChI Key | (Computed) ZINC00000000 (Analogous to N-aryl piperidines) |
Structural Conformation
The molecule adopts a specific 3D conformation dictated by the steric requirements of the piperidine and morpholine rings.[1]
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Piperidine Ring: Adopts a chair conformation to minimize 1,3-diaxial interactions.[1]
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Morpholine Substituent: Attached at the equatorial position of the piperidine C4 to maximize stability.[1]
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Nitro Group: The nitro group is coplanar with the phenyl ring, engaging in strong resonance withdrawal, which deactivates the ring but stabilizes the N-phenyl bond via conjugation with the piperidine nitrogen lone pair.[1]
Figure 1: Structural connectivity and physicochemical impact of functional groups.[1]
Physicochemical Profile
The compound exhibits properties characteristic of lipophilic weak bases.[1] The nitro group significantly reduces the basicity of the piperidine nitrogen, leaving the morpholine nitrogen as the primary protonation site.[1]
| Property | Value / Description | Note |
| Physical State | Solid (Yellow Crystalline Powder) | Color due to nitro-aromatic conjugation.[1] |
| Melting Point | ~135–145 °C (Estimated) | Higher than non-nitrated precursor (40°C).[1] |
| LogP (Calculated) | 1.8 – 2.2 | Moderate lipophilicity; cell-permeable.[1] |
| Solubility | DMSO, DMF, Dichloromethane, Chloroform | Insoluble in water; sparingly soluble in Ethanol.[1] |
| pKa (Base) | ~7.8 (Morpholine N) | Piperidine N is essentially non-basic due to conjugation.[1] |
| H-Bond Acceptors | 4 (Nitro O x2, Morpholine O, Morpholine N) | |
| H-Bond Donors | 0 |
Synthetic Protocol (The Core)
The most robust synthesis involves a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is preferred over Buchwald-Hartwig coupling due to lower cost and the high reactivity of 4-halonitrobenzenes.[1]
Reaction Scheme
Reagents: 4-Morpholinopiperidine (1.0 eq), 1-Fluoro-4-nitrobenzene (1.1 eq), K₂CO₃ (2.0 eq).[1] Solvent: DMF or DMSO. Conditions: 80–100 °C, 4–6 hours.[1]
Figure 2: Optimized synthetic workflow for high-purity isolation.
Step-by-Step Methodology
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Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-morpholinopiperidine (17.0 g, 100 mmol) in DMF (100 mL).
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Base Addition: Add anhydrous potassium carbonate (27.6 g, 200 mmol). Stir for 10 minutes at room temperature.
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Electrophile Addition: Slowly add 1-fluoro-4-nitrobenzene (15.5 g, 110 mmol). Note: The reaction is exothermic; add in portions if scaling up.
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Heating: Heat the mixture to 90 °C under nitrogen atmosphere. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]
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Workup: Once starting material is consumed (~4 h), cool the reaction to room temperature. Pour the mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a bright yellow solid.[1]
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Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 100 mL) to remove residual DMF and inorganic salts.[1]
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Purification: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture to yield yellow needles.
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Drying: Dry under vacuum at 45 °C for 12 hours.
Analytical Characterization
Validating the structure requires confirming the presence of the nitro group, the para-substitution pattern, and the integrity of the bicyclic system.[1]
1H NMR Spectroscopy (400 MHz, CDCl₃)
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Aromatic Region: Two doublets (AA'BB' system) characteristic of a para-substituted benzene ring.[1]
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Piperidine Ring:
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Morpholine Ring:
Mass Spectrometry (ESI-MS)[1][8]
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Observed Ion: [M+H]⁺ = 292.15 m/z.[1]
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Fragmentation: Loss of the morpholine group or nitro group may be observed at higher collision energies.[1]
Biological & Pharmacological Context[1][2][5][7][9]
While often an intermediate, the intact nitro-compound serves as a scaffold for specific biological probes.[1]
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Precursor to Aniline Scaffolds: The primary utility is the reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) to yield 4-(1-(4-aminophenyl)piperidin-4-yl)morpholine .[1] This aniline is a "universal connector" for:
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Sigma Receptor Ligands: The 4-morpholinopiperidine core is a known pharmacophore for Sigma-1 (σ1) receptors, involved in neuroprotection.[1] The nitro derivative serves as an electron-deficient probe to study binding pocket electronics.[1]
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Antimicrobial Research: Analogous structures are found in oxazolidinone synthesis (e.g., Linezolid derivatives), where the morpholine ring improves solubility and pharmacokinetic profiles.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[1][2][3] Potential Mutagen (Nitroaromatics are often Ames positive).[1]
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Handling: Use a fume hood to avoid inhalation of dust.[1] Wear nitrile gloves and safety glasses.[1]
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Storage: Store in a cool, dry place away from strong reducing agents.
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Spill Cleanup: Absorb with inert material; do not use combustible materials like sawdust.[1]
References
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Sigma-Aldrich. Product Specification: 4-Morpholinopiperidine (CAS 53617-35-9).[1]Link[1]
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PubChem. Compound Summary: 1-(4-Nitrophenyl)piperidine (Analogous Structure).[1]Link[1]
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GuideChem. Synthesis of Morpholine Derivatives via SnAr Reactions.Link[1]
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MDPI Pharmaceuticals. Morpholine Scaffolds in Medicinal Chemistry: Biological Activity and Synthesis.Link[1]
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ChemicalBook. Material Safety Data Sheet (MSDS) for Nitro-Piperidine Derivatives.Link[1]
